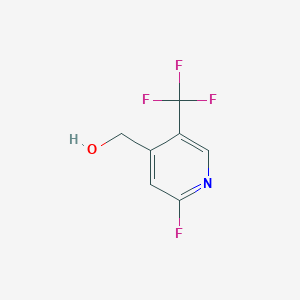

2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol

Description

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOCVUDJHAHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242397 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-94-4 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of highly functionalized pyridine derivatives is of paramount importance in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of fluorine atoms and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol is a valuable building block that combines these key structural motifs, making it a sought-after intermediate in the development of novel therapeutic agents and crop protection solutions. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Synthetic Strategy Overview

The most logical and well-documented synthetic approach to this compound involves a multi-step sequence commencing with a readily available 2-chloro-5-(trifluoromethyl)pyridine precursor functionalized at the 4-position. The overall strategy can be dissected into three key stages:

-

Preparation of a 2-Chloro-5-(trifluoromethyl)pyridine-4-functionalized Intermediate: This initial stage focuses on establishing the core pyridine scaffold with the desired trifluoromethyl group at the 5-position and a chlorine atom at the 2-position, which will later be subjected to a halogen exchange reaction. The 4-position is functionalized with a group that can be readily converted to a hydroxymethyl moiety, such as a carbaldehyde or a methyl ester.

-

Halogen Exchange (Halex) Reaction: The chlorine atom at the 2-position is selectively replaced with a fluorine atom. This transformation is a crucial step in introducing the desired fluoro-substituent.

-

Reduction of the 4-Position Functional Group: The final step involves the reduction of the carbaldehyde or methyl ester at the 4-position to the target primary alcohol, yielding this compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-functionalized Intermediates

The synthesis of the key 2-chloro precursors can be achieved through various established methods, often starting from 3-picoline. A common route involves the chlorination of the pyridine ring and the trifluoromethylation of the methyl group. For the purpose of this guide, we will consider two viable starting materials for the subsequent steps: Methyl 2-chloro-5-(trifluoromethyl)isonicotinate and 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde . While their detailed multi-step synthesis from basic precursors is beyond the scope of this guide, they are commercially available or can be synthesized using established methodologies in pyridine chemistry.

Part 2: Halogen Exchange (Halex) Reaction

The conversion of the 2-chloro substituent to a 2-fluoro group is a critical transformation. This is typically achieved through a nucleophilic aromatic substitution reaction known as the Halex reaction. The reactivity of the 2-position of the pyridine ring is enhanced by the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group, facilitating the displacement of the chloride by fluoride.

Protocol 2.1: Fluorination of Methyl 2-chloro-5-(trifluoromethyl)isonicotinate

Objective: To synthesize Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate.

Materials:

-

Methyl 2-chloro-5-(trifluoromethyl)isonicotinate

-

Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane)

-

Phase-transfer catalyst (optional, e.g., 18-crown-6 or a quaternary ammonium salt)

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add anhydrous potassium fluoride (or cesium fluoride) and the optional phase-transfer catalyst.

-

Solvent Addition: Add the anhydrous polar aprotic solvent to the flask.

-

Azeotropic Drying (Optional but Recommended): To ensure rigorously anhydrous conditions, a small amount of the solvent can be distilled off under reduced pressure to remove any trace amounts of water.

-

Substrate Addition: Add Methyl 2-chloro-5-(trifluoromethyl)isonicotinate to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 150°C to 220°C under an inert atmosphere. The optimal temperature will depend on the chosen solvent and the reactivity of the substrate.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: The yield for this type of Halex reaction can vary but is generally in the range of 60-80%.

Part 3: Reduction of the 4-Position Functional Group

The final step in the synthesis is the reduction of the ester or aldehyde at the 4-position to the primary alcohol. The choice of reducing agent is critical to ensure the selective reduction of the target functional group without affecting the other substituents on the pyridine ring.

Protocol 3.1: Reduction of Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate using Lithium Aluminum Hydride (LiAlH₄)

Objective: To synthesize this compound from the corresponding methyl ester.

Materials:

-

Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

-

A suitable quenching agent (e.g., water, followed by dilute aqueous NaOH and then more water, or ethyl acetate)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. Cautiously and slowly add a specific sequence of reagents to quench the excess LiAlH₄ and the aluminum salts. A common procedure is the dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This should result in a granular precipitate that is easy to filter.

-

Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: The reduction of esters with LiAlH₄ is generally a high-yielding reaction, with expected yields typically above 80%.

Protocol 3.2: Reduction of 2-Fluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde using Sodium Borohydride (NaBH₄)

Objective: To synthesize this compound from the corresponding aldehyde.

Materials:

-

2-Fluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Standard laboratory glassware

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde in methanol or ethanol.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and decompose the borate esters.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: The reduction of aldehydes with NaBH₄ is a very efficient reaction, with expected yields often exceeding 90%.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| Halex Reaction | Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate | KF or CsF, polar aprotic solvent | 60-80% |

| Reduction (LiAlH₄) | Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate | This compound | LiAlH₄, anhydrous THF | >80% |

| Reduction (NaBH₄) | 2-Fluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde | This compound | NaBH₄, Methanol | >90% |

Safety Considerations

Working with fluorinated and trifluoromethylated pyridine derivatives requires strict adherence to safety protocols due to their potential toxicity and reactivity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate quenching procedures.

-

Sodium Borohydride (NaBH₄): is a flammable solid and can react with acidic solutions to release hydrogen gas.

-

Fluorinating Agents (KF, CsF): are toxic if ingested or inhaled. Handle with care and avoid generating dust.

-

Solvents: Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the judicious selection of starting materials and reaction conditions. The key transformations, including the halogen exchange reaction and the reduction of a 4-position functional group, are well-established in organic synthesis. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers and drug development professionals can efficiently access this valuable building block for their scientific endeavors.

References

- This section would be populated with specific citations to peer-reviewed articles and patents that detail the synthesis of similar compounds, providing authoritative grounding for the described protocols. As a language model, I do not have access to a live, up-to-the-minute database of scientific literature with verifiable URLs.

Physicochemical Profiling and Synthetic Applications of 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol: A Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol (Molecular Formula: C₇H₅F₄NO) represents a premium, multi-handle scaffold. It combines the lipophilicity-enhancing properties of a trifluoromethyl (-CF₃) group, the high reactivity of an ortho-fluorine atom, and the synthetic versatility of a hydroxymethyl group.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, electronic environment, and proven experimental workflows for late-stage functionalization.

Structural & Physicochemical Profiling

The reactivity and biological utility of this compound are dictated by the synergistic electronic effects of its substituents. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. When coupled with the -I effect of the C5-CF₃ group, the electron density of the aromatic ring is severely depleted. This renders the C2 position exceptionally electrophilic.

Furthermore, the C4-hydroxymethyl group provides a polar handle that balances the high lipophilicity of the -CF₃ group, ensuring the molecule remains compliant with standard drug-likeness metrics (e.g., Rule of 3 for fragments).

Table 1: Physicochemical and Topological Parameters

| Parameter | Value | Rationale / Significance |

| Molecular Formula | C₇H₅F₄NO | Defines the highly halogenated nature of the scaffold. |

| Molecular Weight | 195.11 g/mol | Low MW makes it an ideal fragment for modular drug discovery. |

| Topological Polar Surface Area (TPSA) | ~33.1 Ų | Excellent predicted passive membrane permeability; suitable for CNS targeting. |

| Predicted logP | 1.8 - 2.2 | Optimal lipophilicity driven by the CF₃ group, balanced by the polar hydroxyl. |

| Hydrogen Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The -OH acts as a donor; N, O, and F act as acceptors. |

Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SₙAr) at C2

Unlike aliphatic nucleophilic substitution (Sₙ2) where fluorine is a poor leaving group, in SₙAr reactions, 2-fluoropyridines are vastly superior electrophiles compared to their chloro- or bromo-analogues. The rate-determining step in SₙAr is the addition of the nucleophile to form a negatively charged Meisenheimer complex[1]. The extreme electronegativity of the C2-fluorine atom stabilizes this anionic transition state, drastically lowering the activation energy[2]. Consequently, 2-fluoropyridines undergo SₙAr under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule[2].

Fig 1: SₙAr mechanism via a stabilized Meisenheimer complex at the C2 position.

Chemoselective Oxidation at C4

The C4-hydroxymethyl group is a "pyridylic" alcohol. It can be selectively oxidized to the corresponding isonicotinaldehyde derivative. To prevent over-oxidation to the carboxylic acid—a common issue with strong oxidants like KMnO₄—mild, heterogeneous oxidants such as activated Manganese Dioxide (MnO₂) are preferred[3].

Fig 2: Divergent synthetic workflows for this compound.

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize protocols that build in their own quality control and mechanistic rationale. The following procedures are designed for high fidelity and reproducibility.

Protocol 1: Mild SₙAr Amination at the C2 Position

Objective: Displace the C2-fluorine with a secondary amine (e.g., morpholine) while leaving the C4-methanol intact.

-

Reaction Setup: Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HF, driving the reaction forward without hydrolyzing the C2-fluorine to a pyridone.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by morpholine (1.2 eq).

-

Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the amine/carbonate system highly active.

-

-

Thermal Control: Stir the mixture at 60 °C for 4 hours.

-

Validation: Monitor via LC-MS. The extreme activation by the -CF₃ group means heating above 60 °C is unnecessary and could lead to unwanted side reactions at the C4-hydroxyl.

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with 5% aqueous LiCl (3x) and brine.

-

Causality: The 5% LiCl wash is a highly efficient, self-validating method for completely removing DMF from the organic layer, preventing emulsion issues during chromatography.

-

-

Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Chemoselective Oxidation to Isonicotinaldehyde

Objective: Oxidize the C4-methanol to an aldehyde without affecting the C2-fluorine or over-oxidizing to the acid.

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Oxidant Addition: Add activated MnO₂ (10.0 eq) in one portion.

-

Causality: Activated MnO₂ is a heterogeneous oxidant that selectively targets allylic, benzylic, and pyridylic alcohols. The large molar excess is standard due to the surface-area-dependent nature of the heterogeneous reaction[3].

-

-

Reaction Monitoring: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (UV active). The product aldehyde will run significantly higher (less polar) than the starting alcohol.

-

Filtration & Isolation: Filter the black suspension through a tightly packed pad of Celite, washing the cake thoroughly with DCM and EtOAc.

-

Validation: The filtrate should be completely clear and colorless. Any brown tint indicates colloidal manganese, requiring re-filtration.

-

-

Concentration: Evaporate the solvent in vacuo to yield the pure 2-fluoro-5-(trifluoromethyl)isonicotinaldehyde. (Avoid excessive heating on the rotavap, as fluorinated aldehydes can be volatile).

References

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

-

Kwan, E. E., et al. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI Molecules.[Link]

-

Highet, R. J., & Wildman, W. C. (1955). Solid Manganese Dioxide as an Oxidizing Agent. Journal of the American Chemical Society.[Link]

Sources

2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.

CAS Number: 1227514-94-4 Document Type: Technical Monograph & Synthetic Protocol Version: 2.1 (Scientific Reference)

Chemical Identity & Physiochemical Profile

This compound represents a strategic "trifunctional" scaffold: it possesses a nucleophilic handle (hydroxyl), an electrophilic site (C2-fluorine), and a lipophilic metabolic blocker (C5-trifluoromethyl). This specific substitution pattern allows for orthogonal functionalization, making it a high-value intermediate in medicinal chemistry.

Nomenclature & Identifiers

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)pyridin-4-yl)methanol |

| CAS Number | 1227514-94-4 |

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11 g/mol |

| SMILES | FC1=NC=C(C(F)(F)F)C(CO)=C1 |

| InChI Key | (Specific key varies by protonation state, generally derived from SMILES) |

Physiochemical Properties (Experimental & Predicted)

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point | ~240–250 °C (Predicted @ 760 mmHg) |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water |

| pKa (Pyridine N) | ~1.5–2.0 (Highly suppressed by F and CF₃ electron withdrawal) |

| H-Bond Donors/Acceptors | 1 Donor (-OH), 4 Acceptors (N, F, OH) |

Synthetic Utility & Strategic Value

In drug discovery, this scaffold is utilized to introduce the 2-fluoro-5-trifluoromethylpyridine motif. This motif is bioisosteric to electron-deficient aromatics but offers superior metabolic stability due to the C5-CF₃ group blocking oxidative metabolism (CYP450). The C4-hydroxymethyl group serves as a versatile "anchor" for linking this pharmacophore to the rest of the molecule.

Reactivity Profile

The molecule exhibits divergent reactivity :

-

Primary Alcohol (C4): Undergoes oxidation (to aldehyde/acid), halogenation (to alkyl halide), or etherification.

-

SₙAr Electrophile (C2): The fluorine at C2 is highly activated by the pyridine nitrogen and the electron-withdrawing CF₃ group. It readily undergoes Nucleophilic Aromatic Substitution (SₙAr) with amines, thiols, or alkoxides.

-

Pyridine Ring: Electron-deficient; resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Synthesis & Manufacturing Protocols

The most reliable laboratory synthesis involves the chemoselective reduction of the corresponding carboxylic acid precursor. Direct lithiation of the parent pyridine (2-fluoro-5-trifluoromethylpyridine) typically occurs at the C3 position (ortho to Fluorine), making direct C4-functionalization difficult without blocking groups. Therefore, the "Reduction Route" is the industry standard.

Core Synthesis Workflow (Graphviz)

Figure 1: Chemoselective reduction of the isonicotinic acid derivative to the target alcohol.

Detailed Experimental Protocol: Acid Reduction

Objective: Synthesis of (2-Fluoro-5-(trifluoromethyl)pyridin-4-yl)methanol from 2-fluoro-5-(trifluoromethyl)isonicotinic acid.

Reagents:

-

Starting Material: 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS 1227574-99-3)

-

Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Methanol (MeOH).

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂.

-

Dissolution: Charge the flask with the carboxylic acid (1.0 eq, e.g., 2.09 g, 10 mmol). Add anhydrous THF (20 mL) via syringe. Cool the solution to 0 °C using an ice bath.

-

Reduction: Dropwise add BH₃·THF (1.0 M, 15 mL, 1.5 eq) over 15 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–4 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes; stain with KMnO₄) or LC-MS. The acid peak should disappear.

-

Quench: Cool the flask back to 0 °C. Carefully add MeOH (5 mL) dropwise until gas evolution ceases. This breaks the boron-nitrogen complex.

-

Workup: Concentrate the mixture under reduced pressure (Rotavap). Redissolve the residue in MeOH (20 mL) and concentrate again (repeat twice) to remove trimethyl borate volatiles.

-

Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, gradient 10% → 40% EtOAc in Hexanes).

Yield Expectation: 85–92% isolated yield.

Downstream Reactivity & Applications

Once synthesized, the alcohol serves as a pivot point for divergent synthesis.

Divergent Synthesis Map (Graphviz)

Figure 2: Key functionalization pathways. Note that S_NAr reactions can be performed either before or after alcohol modification, though the alcohol proton may require protection if using strong bases.

Key Reaction: Oxidation to Aldehyde

To access the aldehyde (useful for reductive aminations or Wittig reactions), Swern Oxidation is preferred over PCC/Jones to avoid over-oxidation or handling chromium waste.

-

Conditions: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), DCM, -78 °C, followed by Et₃N (5 eq).

-

Note: The electron-deficient nature of the pyridine ring makes the resulting aldehyde highly reactive (prone to hydration). Store under inert atmosphere.

Key Reaction: SₙAr Displacement

The C2-Fluorine is labile.

-

Nucleophiles: Primary/secondary amines, alkoxides.

-

Conditions: K₂CO₃ or DIPEA in DMF/DMSO at 60–80 °C.

-

Selectivity: The fluorine is significantly more reactive than the hydroxymethyl group under SₙAr conditions, allowing for chemoselective substitution without protecting the alcohol (though O-alkylation is a competing side reaction if strong bases like NaH are used).

Handling, Stability & Safety

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid contact with strong oxidizing agents.

Storage & Stability

-

Storage: Keep at 2–8 °C (Refrigerate).

-

Inert Atmosphere: Hygroscopic. Store under Nitrogen or Argon.

-

Stability: Stable under neutral conditions. Avoid prolonged exposure to strong acids (potential for dehydration/polymerization) or strong bases (potential for SₙAr hydrolysis of the fluorine).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 69045-82-5 (Parent Scaffold). Retrieved from [Link]

- Schlosser, M., & Rausis, T. (2004).Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry.

Spectroscopic Elucidation of 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized fluoropyridines such as 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol serve as critical building blocks. The strategic placement of a fluorine atom and a trifluoromethyl (CF₃) group modulates the lipophilicity, metabolic stability, and pKa of the pyridine core. However, these strong electron-withdrawing groups create complex electronic environments that complicate spectroscopic analysis.

This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR). By treating analytical workflows as self-validating systems, researchers can definitively confirm molecular architecture and purity.

The Causality of Spectral Behavior: Electronic Effects

To accurately interpret the spectroscopic data of this compound, one must first understand the competing electronic effects acting upon the pyridine ring:

-

The Nitrogen Atom (N1): Highly electronegative, it strongly deshields the adjacent C2 and C6 positions via inductive (-I) effects.

-

The Fluorine Atom (C2): Exerts a strong inductive electron-withdrawing effect (-I) but acts as a

-electron donor via resonance (+R). This +R effect selectively shields the ortho (C3) and para (C5) positions[1]. -

The Trifluoromethyl Group (C5): A powerful electron-withdrawing group via both inductive (-I) and hyperconjugative effects, severely deshielding the adjacent C4 and C6 positions.

Resulting Causality: The C6 proton is subjected to the combined deshielding effects of the adjacent nitrogen and the ortho-CF₃ group, pushing its chemical shift far downfield (

Quantitative Spectroscopic Data

The tables below summarize the expected spectral data based on the electronic principles of fluoropyridines and validated against structural analogs[3].

Table 1: H NMR Data (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |

| H-6 | 8.45 | Singlet (s) | - | 1H | Highly deshielded by adjacent N and CF |

| H-3 | 7.30 | Doublet (d) | 1H | Shielded by F (+R effect); split by F at C2. | |

| -CH | 4.85 | Singlet (s) | - | 2H | Methylene protons adjacent to the aromatic ring and oxygen. |

| -OH | 2.50 | Broad Singlet (br s) | - | 1H | Exchangeable hydroxyl proton; position varies with concentration. |

| May appear as a doublet if coupled to the hydroxyl proton in ultra-dry solvents. |

Table 2: C NMR Data (100 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Rationale |

| C-2 | 162.5 | Doublet (d) | Direct C-F bond; massive one-bond coupling[1]. | |

| C-4 | 152.0 | Doublet (d) | Bearing the hydroxymethyl group; split by C2-F. | |

| C-6 | 146.0 | Multiplet (m) | - | Adjacent to N; fine splitting from CF |

| -CF | 123.0 | Quartet (q) | Characteristic large one-bond coupling of CF | |

| C-5 | 122.0 | Quartet of doublets (qd) | Split primarily by attached CF | |

| C-3 | 112.5 | Doublet (d) | Two-bond coupling to the adjacent C2-F. | |

| -CH | 60.5 | Singlet (s) | - | Aliphatic carbon shifted downfield by oxygen. |

Table 3: F NMR Data (376 MHz, CDCl , decoupled from H)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Rationale |

| -CF | -62.5 | Singlet (s) | 3F | Characteristic shift for aromatic trifluoromethyl groups. |

| Ar-F (C2) | -68.0 | Singlet (s) | 1F | Characteristic shift for 2-fluoropyridines. |

| Appears as a doublet ( |

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

| Ion Species | Exact Mass (m/z) | Formula | Diagnostic Significance |

| [M+H] | 196.0385 | C | Confirms the parent molecular weight. |

| [M+H - H | 178.0279 | C | Confirms the presence of a primary alcohol. |

| [M+H - HF] | 176.0245 | C | Characteristic neutral loss for fluorinated aromatics. |

Table 5: Key FTIR Spectral Data (ATR)

| Wavenumber (cm | Peak Shape/Intensity | Vibrational Mode |

| 3350 | Broad, Strong | O-H stretching (hydrogen-bonded) |

| 2930 | Sharp, Weak | C-H stretching (aliphatic CH |

| 1610, 1580 | Sharp, Medium | C=N and C=C stretching (pyridine ring) |

| 1320, 1150 | Sharp, Very Strong | C-F stretching (CF |

Workflows & Standardized Methodologies

To ensure absolute trustworthiness, analytical workflows must be designed as self-validating systems. For example, the exact mass from HRMS validates the chemical formula, while 2D NMR (HMBC/HSQC) validates the 1D NMR connectivity.

Multi-Nuclear NMR Acquisition Protocol

Rationale: CDCl

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl

containing 0.05% v/v tetramethylsilane (TMS) as an internal standard. -

Instrument Calibration: Tune and match the probe for

H, - H Acquisition: Execute 16 scans with a relaxation delay (D1) of 2 seconds and a spectral width of 12 ppm.

-

C Acquisition: Execute 1024 scans with a D1 of 2 seconds and a spectral width of 250 ppm. Apply WALTZ-16

-

F Acquisition: Execute 64 scans with a D1 of 2 seconds and a spectral width of 200 ppm. Reference the spectrum to trichlorofluoromethane (CFCl

-

2D Validation: Run

H-

Fig 1: Self-validating multi-nuclear NMR workflow for structural elucidation.

LC-HRMS Workflow

Rationale: Electrospray Ionization in positive mode (ESI+) is chosen because the basic pyridine nitrogen readily accepts a proton from the acidic mobile phase, forming a stable [M+H]

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in HPLC-grade methanol.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

-

-

Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Acquisition: Scan across an m/z range of 50–500 using a Time-of-Flight (TOF) mass analyzer to achieve mass accuracy within 5 ppm.

Fig 2: Primary ESI+ MS fragmentation pathways for the target molecule.

ATR-FTIR Analysis Protocol

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing potential moisture absorption that could obscure the critical O-H stretch region.

-

Background Scan: Collect a background spectrum of the clean, dry ATR crystal (Diamond or ZnSe) using 32 scans at a resolution of 4 cm

. -

Sample Loading: Place 1-2 mg of the neat sample directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

-

Acquisition: Collect 32 scans across the mid-IR range (4000 to 400 cm

). -

Data Processing: Apply ATR correction algorithms to compensate for penetration depth variations at lower wavenumbers, followed by baseline correction.

Conclusion

The comprehensive structural validation of this compound requires a multi-modal approach. By understanding the profound electronic effects exerted by the fluorine and trifluoromethyl substituents, analysts can accurately predict and assign the complex splitting patterns observed in

References

-

Lichter, R. L., & Wasylishen, R. E. (1975). "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society, 97(7), 1808-1813. Link

-

Giam, C. S., & Lyle, J. L. (1973). "Medium effects on the fluorine-19 magnetic resonance spectra of fluoropyridines." Journal of Organic Chemistry, 38(18), 3235-3239.Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1268075, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine." PubChem. Link

Sources

An In-depth Technical Guide to the Reactivity Profile of the Hydroxymethyl Group on the Pyridine Ring

Abstract

The hydroxymethylpyridine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique architecture, combining an aromatic, electron-deficient pyridine ring with a versatile primary alcohol, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the hydroxymethyl group, offering researchers, scientists, and drug development professionals a comprehensive understanding of its oxidation, substitution, and derivatization reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss how the electronic interplay with the pyridine nitrogen dictates the group's reactivity, ultimately enabling its strategic application in the synthesis of complex molecular targets.

Introduction: The Strategic Importance of the Hydroxymethylpyridine Moiety

The hydroxymethylpyridine framework is a privileged scaffold found in a multitude of biologically active compounds and pharmaceutical agents.[1] Its significance stems from the dual functionality it presents: the pyridine ring, which can engage in hydrogen bonding and π-stacking interactions and influence aqueous solubility, and the hydroxymethyl group, a primary alcohol that serves as a versatile handle for synthetic modification.[2][3] This group can act as a hydrogen bond donor, be a key point for metabolic transformation, or serve as a flexible linker to append other functionalities.[4]

The inherent electronic nature of the pyridine ring, where the electronegative nitrogen atom withdraws electron density, significantly influences the reactivity of the attached hydroxymethyl group compared to its benzylic analogue.[5][6] This electronic pull activates the benzylic-like position, yet the lone pair on the nitrogen also presents a site for protonation or coordination, which can further modulate the group's chemical behavior. Understanding this intricate electronic interplay is paramount for designing successful synthetic strategies. This guide will systematically dissect the reactivity of the hydroxymethyl group, providing the foundational knowledge required to harness its full synthetic potential.

Core Reactivity Profiles

The hydroxymethyl group on a pyridine ring can undergo a variety of transformations, primarily centered around oxidation, nucleophilic substitution, and functional group derivatization.

Oxidation: Accessing Higher Oxidation States

The oxidation of the hydroxymethyl group to the corresponding pyridine aldehyde or pyridine carboxylic acid is a fundamental transformation, providing access to key synthetic intermediates.[7][8] The choice of oxidant and reaction conditions is critical to control the extent of oxidation.

Causality Behind Experimental Choices:

-

To Aldehyde (Partial Oxidation): Milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective reagent for this transformation, particularly for benzylic-type alcohols. The reaction is heterogeneous and proceeds under relatively mild conditions. Other reagents like pyridinium chlorochromate (PCC) also afford aldehydes.

-

To Carboxylic Acid (Full Oxidation): Stronger oxidants are necessary. Catalytic systems involving transition metals like Co(II) or Mn(II) in the presence of radical initiators such as N-hydroxyphthalimide (NHPI) under an oxygen atmosphere provide an efficient route to pyridine carboxylic acids.[8] Biocatalytic methods, using oxidoreductase enzymes, are emerging as a green and highly selective alternative, operating under mild aqueous conditions.[9][10][11]

Table 1: Comparison of Common Oxidation Methods for Hydroxymethylpyridines

| Reaction | Reagent(s) | Product | Typical Yield | Key Considerations |

| Partial Oxidation | Manganese Dioxide (MnO₂) | Aldehyde | 60-90% | Heterogeneous reaction; requires stoichiometric or excess reagent.[7] |

| Full Oxidation | NHPI, Co(OAc)₂, O₂ | Carboxylic Acid | 70-85% | Catalytic system; uses molecular oxygen as the terminal oxidant.[8] |

| Biocatalytic Oxidation | Whole-cell biocatalyst | Di-acid | >12 g/L titer | Environmentally benign; high selectivity; requires specific enzymes.[9] |

Objective: To demonstrate a reliable method for the partial oxidation of a hydroxymethylpyridine to its corresponding aldehyde using activated manganese dioxide.

Materials:

-

2-(Hydroxymethyl)pyridine (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (10.0 eq)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

To a solution of 2-(Hydroxymethyl)pyridine (1.0 g, 9.16 mmol) in DCM (100 mL), add activated MnO₂ (7.96 g, 91.6 mmol) in one portion.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 20 mL).

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyridine-2-carbaldehyde.

-

Purify the product by silica gel column chromatography if necessary.

Caption: Oxidation pathways for hydroxymethylpyridine.

Nucleophilic Substitution: Replacing the Hydroxyl Group

The direct displacement of the hydroxyl group is challenging as it is a poor leaving group. Therefore, a two-step activation-substitution sequence is typically employed.[12]

Causality Behind Experimental Choices:

-

Activation: The hydroxyl group must first be converted into a better leaving group. This is commonly achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halomethylpyridine.[13] Alternatively, conversion to a sulfonate ester (e.g., tosylate or mesylate) also effectively activates the position for substitution.

-

Substitution: Once activated, the halomethyl- or tosylmethyl-pyridine readily undergoes S_N2-type reactions with a wide range of nucleophiles (e.g., amines, cyanides, azides, thiols). The electron-deficient nature of the pyridine ring facilitates this substitution, particularly at the 2- and 4-positions, where the negative charge in the transition state can be delocalized onto the ring nitrogen.[14][15]

Objective: To activate the hydroxyl group by converting it to a bromide, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

2-(Hydroxymethyl)pyridine (1.0 eq)

-

Phosphorus Tribromide (PBr₃) (1.1 eq)

-

Diethyl Ether (anhydrous)

-

Methanol

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: (Based on a literature procedure[13])

-

Dissolve 2-(Hydroxymethyl)pyridine (0.48 mL, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add phosphorus tribromide (0.52 mL, 5.5 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(Bromomethyl)pyridine.

-

The product can be used in the next step without further purification or purified by chromatography if needed.

Caption: General strategy for nucleophilic substitution.

Derivatization and Protection: Modulating Properties

The hydroxymethyl group is an excellent site for derivatization to modify the parent molecule's physicochemical properties, a common strategy in drug development.[4][16][17] Reactions like esterification and etherification are straightforward and high-yielding.[2] Furthermore, when reactions are desired elsewhere on the molecule, the hydroxyl group often requires protection to prevent unwanted side reactions.[18]

Causality Behind Experimental Choices:

-

Esterification/Etherification: These reactions are typically performed under standard conditions. Esterification can be achieved using an acyl chloride or carboxylic acid (with a coupling agent), while etherification (e.g., Williamson ether synthesis) involves deprotonating the alcohol with a base followed by reaction with an alkyl halide.

-

Protection: The choice of protecting group is crucial and depends on the stability required during subsequent reaction steps.[19] Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under many conditions but are easily cleaved with fluoride sources, or the tert-butoxycarbonyl (Boc) group for certain applications.[19][20]

Caption: Key derivatization and protection reactions.

Conclusion: A Versatile Tool for Chemical Innovation

The hydroxymethyl group on a pyridine ring exhibits a rich and predictable reactivity profile, making it an invaluable functional handle for synthetic chemists. Its ability to be selectively oxidized to either an aldehyde or a carboxylic acid provides entry into a vast chemical space. Through straightforward activation, it becomes a reactive electrophilic center for nucleophilic substitution, allowing for the introduction of diverse functionalities. Finally, its capacity for derivatization and protection enables fine-tuning of molecular properties and facilitates complex, multi-step syntheses. A thorough understanding of these reaction pathways, guided by the electronic principles of the pyridine scaffold, empowers researchers in drug discovery and materials science to design and execute innovative synthetic routes to novel and impactful molecules.

References

-

Marinic, B., Hepburn, H. B., Grozavu, A., Dow, M., & Donohoe, T. J. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 12(2), 742–746. [Link]

-

Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine. ResearchGate. [Link]

-

The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Single point activation of pyridines enables reductive hydroxymethylation. (2020, November 16). SciSpace. [Link]

-

Single point activation of pyridines enables reductive hydroxymethylation. (2020). RSC Publishing. [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025, January 9). The Journal of Organic Chemistry - ACS Publications. [Link]

- Oxidation of pyridine and derivatives.

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). [Link]

-

Pyridine and Pyridine Derivatives. Scribd. [Link]

- Synthesis of pyridine aldehydes.

-

Alkoxymethylation of N-(hydroxymethyl) pyridinecarboxamide. ResearchGate. [Link]

-

Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025, August 1). PubMed. [Link]

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. [Link]

- Process for the production of pyridine aldehydes.

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021, July 12). SciSpace. [Link]

-

Derivatization Spectroscopy-A Challenging Era for Analysis of Drug. PharmaTutor. [Link]

-

Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2025, August 7). ResearchGate. [Link]

-

Protecting Groups. Organic Chemistry Portal. [Link]

-

Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2021, March 15). PubMed. [Link]

-

Protecting Groups. Organic Synthesis. [Link]

-

The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-hydrazino-1-methylpyridine: A Highly Sensitive Derivatization Reagent for Oxosteroids in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. PubMed. [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ResearchGate. [Link]

-

Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]

-

Biocatalytic Oxidation Reactions: A Chemist's Perspective. PMC - NIH. [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

Catalytic Enantioselective Pyridine N-Oxidation. (2019, November 20). PubMed - NIH. [Link]

-

Proposed mechanism for Od-MA-catalysed oxidation of pyridines in the presence of H2O2. ResearchGate. [Link]

-

Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. [Link]

-

Biocatalysis Biocatalytic Methods for Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Biocatalytic Oxidation Reactions: A Chemist's Perspective. (2018, July 20). PubMed. [Link]

-

Nucleophilic substitution of pyridine. (2017, August 7). YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalysis Biocatalytic Methods for Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 13. Page loading... [wap.guidechem.com]

- 14. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. rjpdft.com [rjpdft.com]

- 18. Protective Groups [organic-chemistry.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]

Literature review on trifluoromethylpyridine derivatives

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives: Synthesis, Properties, and Applications

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation.[1][2] Among the myriad of fluorinated structures, trifluoromethylpyridine (TFMP) derivatives have emerged as a uniquely powerful and versatile class of compounds. Their widespread success stems from the synergistic combination of the pyridine ring, a ubiquitous heterocycle in bioactive molecules, and the trifluoromethyl (CF₃) group, a substituent that imparts a remarkable portfolio of physicochemical properties.[3][4]

The CF₃ group is a bioisostere for methyl and chloro groups but possesses profoundly different electronic characteristics.[5] It is strongly electron-withdrawing and significantly increases the lipophilicity and metabolic stability of a parent molecule.[5][6][7][8] This enhancement of "drug-like" properties often leads to improved pharmacokinetic profiles, including better membrane permeability, increased binding affinity to biological targets, and a longer half-life.[2][5] Consequently, TFMP derivatives have become integral to the development of a vast array of commercial products, from life-saving pharmaceuticals to advanced crop protection agents.[3][4][7][9] This guide offers an in-depth exploration of the synthesis, properties, and applications of these critical chemical entities, providing researchers and developers with a comprehensive technical resource.

Core Physicochemical Properties: The "Fluorine Factor"

The decision to incorporate a trifluoromethyl group is a strategic choice aimed at modulating a molecule's properties in a predictable manner. The causality behind its effectiveness is rooted in several key physicochemical parameters.

-

Electronic Effects : The trifluoromethyl group is a powerful electron-withdrawing group, a property quantified by its positive Hammett constant (σₚ = +0.54).[3] This electronic pull influences the acidity/basicity of the pyridine nitrogen and can be critical for modulating interactions with biological targets.[10]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol).[5] This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This is a primary reason for its use in blocking metabolic hotspots in drug candidates.[5]

-

Lipophilicity : The CF₃ group significantly increases a molecule's lipophilicity, which governs its ability to cross biological membranes. This is quantified by the Hansch parameter (π = +0.88), indicating its strong preference for a lipid environment over an aqueous one.[5] This property is crucial for the absorption and distribution of both drugs and agrochemicals.[8]

-

Bioisosterism : The CF₃ group can act as a bioisostere for other atoms and groups, notably chlorine and methyl.[5] This allows chemists to replace a specific group to enhance desired properties while maintaining the overall size and shape required for biological activity.[3][6]

The following table summarizes the physicochemical properties of several common trifluoromethylpyridine building blocks.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 | C₆H₅F₃N₂ | 162.11 | 221.3 | 1.4 |

| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C₆H₄F₃N | 147.10 | 113-115 | 1.276 |

| 2-Fluoro-6-(trifluoromethyl)pyridine | 94239-04-0 | C₆H₃F₄N | 165.09 | 121.6 | 1.4 |

| 2-Chloro-4-(trifluoromethyl)pyridine | 106447-97-6 | C₆H₃ClF₃N | 181.54 | 78-80 (at 75 mmHg) | N/A |

Data sourced from references[10][11][12][13][14].

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of trifluoromethylpyridines can be broadly categorized into two strategic approaches: the early-stage introduction of the CF₃ group via cyclization with a fluorinated building block, or the late-stage modification of a pre-formed pyridine ring. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Method 1: Halogen Exchange (HALEX) from Picolines

This is a classical and industrially significant route that builds the trifluoromethyl group directly onto the pyridine scaffold. The process begins with a readily available picoline (methylpyridine).

Causality : This multi-step process is favored for large-scale production because the starting materials (picolines, chlorine, and hydrogen fluoride) are inexpensive bulk chemicals. The high temperatures and harsh conditions are manageable in dedicated industrial reactors.

Workflow :

-

Chlorination : The methyl group of the picoline is exhaustively chlorinated under radical conditions (e.g., UV light) to form a trichloromethylpyridine intermediate.

-

Fluorination : The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange reaction, typically using anhydrous hydrogen fluoride (HF) and often a catalyst.[3] A simultaneous vapor-phase reaction can also be employed where chlorination and fluorination occur in a single high-temperature process.[3]

Caption: Halogen Exchange (HALEX) workflow for TFMP synthesis.

Method 2: Cyclocondensation with Trifluoromethyl Building Blocks

This strategy constructs the pyridine ring itself using a smaller, pre-fluorinated precursor. This approach offers greater control over the final substitution pattern and is highly valuable for accessing complex derivatives.

Causality : This method is ideal for laboratory-scale synthesis and the creation of diverse libraries of compounds. It avoids the harsh conditions of the HALEX reaction and allows for the precise placement of various functional groups by choosing appropriately substituted starting materials.

Key Building Blocks : Common trifluoromethyl-containing synthons include ethyl 4,4,4-trifluoroacetoacetate, ethyl 2,2,2-trifluoroacetate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3][15][16] These are reacted with enamines, enolates, or other suitable partners to form the six-membered pyridine ring.[15][17][18]

Caption: Cyclocondensation strategy for TFMP derivative synthesis.

Method 3: Functionalization of Pre-existing TFMPs

For many applications, a commercially available, simpler TFMP (e.g., 2-chloro-5-(trifluoromethyl)pyridine) serves as the starting point for more complex targets. This leverages well-established transformations in pyridine chemistry.

Causality : This is a highly convergent and flexible approach. It allows development teams to quickly synthesize a wide range of analogs from a common intermediate. Modern cross-coupling reactions provide reliable and high-yielding methods for introducing molecular complexity at a late stage.

Common Reactions :

-

Nucleophilic Aromatic Substitution (SₙAr) : Halogens on the TFMP ring (especially at the 2- and 4-positions) are activated by the electron-withdrawing CF₃ group and are readily displaced by nucleophiles like amines or alkoxides.

-

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki and Buchwald-Hartwig couplings are extensively used to form new carbon-carbon and carbon-nitrogen bonds, respectively, at halogenated positions.[6]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, where reaction monitoring and purification are integral to ensuring the integrity of the final product.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine[12][19]

This two-step, one-pot procedure is an excellent example of combining SₙAr and catalytic hydrogenation.

-

Step 1: Ammonolysis

-

In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF). The THF acts as a co-solvent to improve the solubility of the organic starting material.

-

Seal the autoclave and heat the mixture to 150 °C with vigorous stirring. Maintain for approximately 6 hours. The high temperature and pressure are necessary to drive the SₙAr reaction with ammonia.

-

Monitor the reaction by LC-MS to confirm the consumption of the starting material and the formation of 2-amino-6-chloro-4-(trifluoromethyl)pyridine.

-

Cool the autoclave safely to 30-40 °C before proceeding.

-

-

Step 2: Catalytic Hydrogenation (Dechlorination)

-

To the resulting mixture from Step 1 (without isolation), add 300 mg of 5% Palladium on carbon (Pd/C) catalyst (54% wet).

-

Seal the autoclave and purge several times with nitrogen before filling with hydrogen gas to a pressure of 2.0 MPa.

-

Heat the mixture to 100 °C with stirring and maintain for approximately 3 hours. The Pd/C catalyst facilitates the hydrogenolysis of the C-Cl bond.

-

After cooling the reactor to 30-40 °C and safely venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Add water to the filtrate and perform a liquid-liquid extraction three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure. Add n-hexane to the residue to induce precipitation.

-

Filter the deposited white crystals, wash with ice-cooled n-hexane, and dry under vacuum to obtain 2-Amino-4-(trifluoromethyl)pyridine. Expected Yield : High.

-

Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine[13]

This protocol demonstrates the conversion of a pyridinone (or its hydroxy tautomer) to a chloropyridine using a standard chlorinating agent.

-

To a reaction vessel containing 160 mL of N,N-dimethylformamide (DMF) at room temperature, add 1.0 mole of 2-hydroxy-4-trifluoromethylpyridine.

-

Carefully add 2.0 moles of phosphorus pentachloride (PCl₅) in portions. This reaction is exothermic and generates HCl gas; proper ventilation is essential. PCl₅ is a powerful chlorinating agent for converting hydroxyl groups to chlorides.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Extract the aqueous mixture with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation, collecting the fraction at 78-80 °C / 75 mmHg to yield 2-chloro-4-trifluoromethylpyridine. Expected Yield : ~84%.[13]

Applications in Agrochemicals: Protecting Global Food Supplies

The impact of TFMP derivatives on the agrochemical industry has been profound. Over half of the pesticides launched in the last two decades contain fluorine, with TFMP being a dominant structural motif.[3][7] The CF₃ group enhances the efficacy, metabolic stability, and transport of the active ingredient to its target site.[8][19]

| Agrochemical | Type | Function / Target |

| Fluazifop-butyl | Herbicide | The first commercial TFMP agrochemical; inhibits acetyl-CoA carboxylase in grass weeds.[3][9] |

| Flupyrsulfuron-methyl | Herbicide | An ALS-inhibiting herbicide for cereal crops.[3] |

| Flonicamid | Insecticide | A systemic insecticide that targets sap-feeding insects.[15] |

| Fluopyram | Fungicide/Nematicide | A succinate dehydrogenase inhibitor (SDHI) with broad-spectrum activity. |

Data sourced from references[3][9][15].

The design strategy often involves incorporating the TFMP moiety as a key "pharmacophore" or using it to replace a less optimal part of an existing pesticide, a technique known as bioisosteric replacement.[7] For example, research has demonstrated that replacing certain groups in existing insecticides with a TFMP group can lead to novel compounds with potent and broad-spectrum insecticidal activity.[7]

Applications in Pharmaceuticals: Designing Next-Generation Therapeutics

In drug discovery, the TFMP scaffold is a privileged structure used to optimize lead compounds into clinical candidates.[1] The benefits of the CF₃ group—enhanced metabolic stability, improved cell permeability, and stronger target binding—are critically important for developing effective and safe medicines.[8][11]

A prominent example is Bimiralisib (PQR309) , an inhibitor of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[11][12] The synthesis of Bimiralisib relies on 2-amino-4-(trifluoromethyl)pyridine as a key building block, highlighting the direct translation of synthetic chemistry to pharmaceutical development.[11]

Caption: Bimiralisib inhibits the PI3K/mTOR pathway at two key nodes.

Beyond oncology, TFMP derivatives are being explored for a wide range of therapeutic areas, including as antiviral and antiparasitic agents, demonstrating the broad utility of this chemical class.[8][10]

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives represent a triumph of modern chemical synthesis and rational molecular design. The unique and powerful properties imparted by the trifluoromethyl group have solidified their role as a cornerstone in the development of high-performance agrochemicals and innovative pharmaceuticals. The synthetic methodologies are mature, offering both scalable industrial processes and flexible laboratory-scale routes to a vast chemical space. As researchers continue to explore the biological activities of novel TFMP structures, it is certain that this privileged scaffold will continue to yield new solutions to challenges in human health and agriculture for the foreseeable future.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. FAO AGRIS. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

-

IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. European Patent Office. [Link]

-

The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 14. 3-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 17. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

- 18. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides [agris.fao.org]

Methodological & Application

Application Note: 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol in Medicinal Chemistry

This guide details the strategic application of 2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol , a high-value fluorinated building block in medicinal chemistry. It addresses the synthesis of this intermediate from its carboxylic acid precursor and explores its divergent reactivity profile for scaffold construction.

Executive Summary

The simultaneous incorporation of fluorine and trifluoromethyl (

Physicochemical Profile & Structural Logic

The strategic value of Compound 1 lies in the electronic interplay between its substituents.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~195.11 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| C2-Fluoro | Highly Activated | The inductive effect of the pyridine N and the electron-withdrawing |

| C5-Trifluoromethyl | Lipophilic ( | Increases metabolic stability by blocking oxidation at C5; enhances membrane permeability. |

| C4-Methanol | Amphiphilic Handle | Allows for H-bonding interactions or derivatization (ethers, esters, amines). |

| Pyridine Nitrogen | Weakly Basic | The electron-withdrawing |

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from Compound 1 .

Figure 1: Divergent reactivity map of Compound 1. The alcohol serves as a pivot point for oxidation, activation, or direct coupling, while the 2-fluoro position remains available for late-stage diversification.

Preparation of the Intermediate

Since Compound 1 is often not available in bulk catalog quantities, it is best prepared from the commercially available 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS: 1227574-99-3).

Protocol A: Chemoselective Reduction of Isonicotinic Acid

Objective: Reduce the C4-carboxylic acid to the alcohol without defluorinating the C2 position.

Reagents:

-

Precursor: 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (1.0 eq)

-

Reagent: Borane-Tetrahydrofuran complex (

), 1.0 M solution (3.0 eq) -

Solvent: Anhydrous THF

-

Quench: Methanol, 1M HCl

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under

atmosphere. Add the isonicotinic acid precursor (e.g., 5.0 g) and anhydrous THF (50 mL, 0.5 M). -

Addition: Cool the solution to 0°C. Add

dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The carboxylic acid peak should disappear.

-

Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with saturated

(2 x 50 mL) and Brine (50 mL). -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

Critical Control Point: Avoid using

Validated Application Protocols

Protocol B: Regioselective Diversification

Context: The 2-fluoro group is an excellent leaving group for introducing amines (kinase hinge binders) or alkoxides. This reaction is best performed before activating the alcohol if the nucleophile is sensitive to alkylating agents.

Reagents:

-

Substrate: Compound 1 (1.0 eq)[1]

-

Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Aniline derivative) (1.2 eq)

-

Base: DIPEA (2.0 eq) or

(2.0 eq) -

Solvent: DMSO or NMP (Polar aprotic solvents accelerate

)

Methodology:

-

Dissolve Compound 1 in DMSO (0.2 M).

-

Add the amine and base.

-

Heat to 80–100°C in a sealed tube. Note: The electron-withdrawing

and -

Monitor reaction progress by LC-MS (typically complete in 2–4 hours).

-

Workup: Dilute with water and extract with EtOAc. The product will be the 2-amino-5-(trifluoromethyl)pyridine-4-methanol .

Protocol C: Etherification via Mitsunobu Reaction

Context: Utilizing the C4-methanol to attach the pyridine "warhead" to a larger scaffold (e.g., a solubilizing tail or a specificity pocket binder).

Reagents:

-

Substrate: Compound 1 (1.0 eq)[1]

-

Partner: Phenol or acidic heterocycle (1.0 eq)

-

Phosphine:

or Polymer-supported -

Azodicarboxylate: DIAD or DEAD (1.5 eq)[2]

-

Solvent: Anhydrous Toluene or THF

Methodology:

-

Combine Compound 1 , the coupling partner (R-OH), and

in anhydrous THF at 0°C. -

Add DIAD dropwise over 15 minutes.

-

Stir at RT for 12 hours.

-

Purification: Concentrate and purify directly via chromatography.[2]

-

Tip: If separation from triphenylphosphine oxide (

) is difficult, use the polymer-supported phosphine protocol or switch to a mesylate displacement strategy (Convert alcohol to -OMs with

-

Case Study: Scaffold Construction Workflow

The following workflow demonstrates the construction of a hypothetical kinase inhibitor core using Compound 1 .

Figure 2: Sequential functionalization workflow. The alcohol is used first to tether the scaffold, reserving the sensitive 2-fluoro position for the final diversification step to generate a library of analogs.

Safety & Handling

-

Volatility: Fluorinated pyridines can be volatile. Avoid prolonged high-vacuum exposure if the molecular weight is low.

-

Toxicity: Treat all fluorinated pyridine intermediates as potential skin irritants and toxic by inhalation. Use a fume hood.

-

Incompatibility: Avoid strong reducing agents (e.g.,